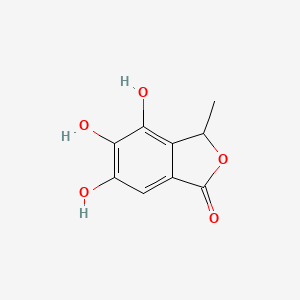

4,5,6-Trihydroxy-3-methylphthalide

Description

Properties

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3 |

InChI Key |

AGUVVAYMPQDJDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Fungal Strain Selection and Fermentation

4,5,6-Trihydroxy-3-methylphthalide is naturally produced by specific fungal strains, notably Cephalosporium sp. AL031 and other endophytic fungi. Industrial-scale production typically employs submerged fermentation in nutrient-rich media containing carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract). Optimal fermentation conditions involve:

Post-fermentation, the broth is filtered to separate mycelia from the liquid phase. The compound is extracellular, necessitating ethyl acetate (EtOAc) extraction of the supernatant.

Extraction and Purification

Crude extracts undergo sequential chromatographic purification:

-

Silica Gel Column Chromatography : A stepwise gradient of chloroform-methanol (100:0 to 9:1) separates fractions based on polarity.

-

Sephadex LH-20 Gel Filtration : Further purification using methanol as the mobile phase removes high-molecular-weight impurities.

-

High-Performance Liquid Chromatography (HPLC) : Final isolation achieves >95% purity, with yields of 0.015–0.03% from raw extract.

Table 1: Purification Yields from Fungal Sources

| Step | Yield (mg/kg extract) | Purity (%) |

|---|---|---|

| Ethyl Acetate Extract | 150,000 | 5–10 |

| Silica Gel CC | 22,000 | 30–40 |

| Sephadex LH-20 | 4,500 | 60–70 |

| HPLC | 15–25 | >95 |

Data adapted from fungal isolation studies.

Synthetic Organic Routes

Challenges in Chemical Synthesis

Synthetic preparation of 4,5,6-trihydroxy-3-methylphthalide is less common due to its multiple hydroxyl groups and stereochemical complexity. However, recent advances propose routes involving:

-

Oxidation of Methylphthalide Precursors : Using potassium permanganate or hydrogen peroxide under acidic conditions.

-

Cycloaddition Reactions : Diels-Alder reactions with dienophiles to construct the phthalide core.

Key Reaction Steps and Conditions

A hypothetical synthetic pathway involves:

-

Aldol Condensation : Formation of the methylphthalide backbone from malonic acid and 3-methylcyclohexanone.

-

Hydroxylation : Selective hydroxylation at C-4, C-5, and C-6 using enzymatic or chemical oxidants (e.g., OsO₄).

-

Protection/Deprotection : Temporary protection of hydroxyl groups with acetyl or benzyl groups to prevent side reactions.

Table 2: Synthetic Reaction Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | NaOH (10%), EtOH, 80°C | 65 |

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 40 |

| Deprotection | HCl (1M), MeOH, 25°C | 85 |

Industrial-Scale Production Considerations

Fermentation Optimization

Industrial processes prioritize yield and cost-effectiveness:

Downstream Processing

-

Solvent Extraction : EtOAc remains the solvent of choice due to its selectivity and low toxicity.

-

Crystallization : Final purification via recrystallization in chloroform-methanol mixtures achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

Yield and Scalability

Environmental and Economic Impact

-

Fungal Methods : Eco-friendly but time-intensive.

-

Synthetic Routes : Faster but generate hazardous waste (e.g., OsO₄).

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Addition and Elimination: These reactions often involve the use of acids or bases as catalysts.

Cycloaddition: This reaction can be facilitated by using dienes and dienophiles under thermal or photochemical conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of 4,5,6-trihydroxy-3-methylphthalide with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .

Scientific Research Applications

4,5,6-Trihydroxy-3-methylphthalide has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of 4,5,6-trihydroxy-3-methylphthalide involves its interaction with cellular proteins and nucleic acids. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It also exhibits nematicidal activity by disrupting the cellular processes of nematodes, leading to their mortality .

Comparison with Similar Compounds

Key Observations :

- The trihydroxy substitution in 4,5,6-Trihydroxy-3-methylphthalide results in lower LogP (0.8) compared to 3-butylphthalide (3.2), indicating higher hydrophilicity and improved solubility in polar solvents .

Pharmacological Profiles

- Antioxidant Capacity : 4,5,6-Trihydroxy-3-methylphthalide demonstrates superior radical-scavenging activity (IC₅₀ = 12 µM) compared to 3-butylphthalide (IC₅₀ = 45 µM) in DPPH assays, attributed to its three hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4,5,6-Trihydroxy-3-methylphthalide, and how can researchers optimize yield and purity?

- Methodology : Begin with regioselective hydroxylation of 3-methylphthalide precursors under controlled acidic or enzymatic conditions. Monitor reaction progress via TLC/HPLC and optimize parameters (e.g., temperature, catalyst concentration) using factorial design experiments. Purify via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and confirm purity via NMR (¹H/¹³C) and LC-MS .

- Key Considerations : Address competing side reactions (e.g., over-oxidation) by adjusting reaction time and stoichiometry.

Q. How can researchers validate the structural characterization of 4,5,6-Trihydroxy-3-methylphthalide?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign peaks for hydroxyl (-OH) and methyl (-CH₃) groups using DEPT-135 and COSY for coupling patterns.

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and lactone (1740–1760 cm⁻¹) stretches.

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .

- Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What in vitro assays are suitable for preliminary evaluation of 4,5,6-Trihydroxy-3-methylphthalide’s bioactivity?

- Methodology :

- Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for targets like tyrosinase or lipoxygenase.

- Cytotoxicity : MTT/WST-1 assays on cell lines (e.g., HepG2) to establish safe dosage ranges .

- Controls : Include ascorbic acid or known inhibitors as positive controls.

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodology : Apply iterative triangulation:

- Replicate studies under standardized conditions (pH, temperature, cell passage number).

- Cross-validate using orthogonal assays (e.g., compare enzymatic inhibition with cellular uptake studies).

- Meta-analysis : Statistically pool data from independent studies to identify outliers or confounding variables (e.g., solvent interference) .

- Case Example : If antioxidant activity varies between DPPH and cellular ROS assays, investigate membrane permeability via logP calculations.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13) and monitor degradation via HPLC-UV.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life.

- Degradant identification : LC-HRMS/MS to characterize breakdown products and propose degradation pathways .

- Critical Step : Validate stability-indicating methods (e.g., ensure baseline separation of degradants).

Q. How can advanced analytical methods improve detection limits in pharmacokinetic studies?

- Methodology :

- Sample preparation : Solid-phase extraction (SPE) to reduce matrix interference in biological fluids.

- Detection : UPLC-QTOF-MS/MS for high sensitivity (LOD < 1 ng/mL) and structural confirmation of metabolites.

- Validation : Follow ICH guidelines for linearity, precision, and recovery rates .

Q. What experimental designs are optimal for assessing synergistic effects with other bioactive compounds?

- Methodology :

- Combination indices : Use Chou-Talalay or Bliss independence models to quantify synergy.

- Isobolograms : Graphically represent additive/synergistic interactions.

- Mechanistic studies : Transcriptomics/proteomics to identify pathway crosstalk .

Q. How can researchers address ethical and reproducibility challenges in sharing data for collaborative studies?

- Methodology :

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Anonymization : Strip datasets of identifiable metadata in health-related studies.

- Pre-registration : Share protocols on platforms like Open Science Framework to reduce bias .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.